molecular formula C24H18F3N7O3 B14922330 7-(difluoromethyl)-5-(4-fluorophenyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-fluorophenyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14922330
M. Wt: 509.4 g/mol
InChI Key: OBVVHJFQIZLRAN-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a difluoromethyl group, a fluorophenyl group, a morpholino group, and a benzoxadiazolyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the fluorophenyl group: This can be done via Suzuki coupling or other palladium-catalyzed cross-coupling reactions.

    Incorporation of the morpholino group: This step may involve nucleophilic substitution reactions.

    Addition of the benzoxadiazolyl group: This can be achieved through condensation reactions with appropriate benzoxadiazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using appropriate halides and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 7-(TRIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 7-(DIFLUOROMETHYL)-5-(4-CHLOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18F3N7O3

Molecular Weight

509.4 g/mol

IUPAC Name

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H18F3N7O3/c25-14-3-1-13(2-4-14)17-11-19(22(26)27)34-23(29-17)15(12-28-34)24(35)30-16-5-6-18(21-20(16)31-37-32-21)33-7-9-36-10-8-33/h1-6,11-12,22H,7-10H2,(H,30,35)

InChI Key

OBVVHJFQIZLRAN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)F)C6=CC=C(C=C6)F

Origin of Product

United States

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